![molecular formula C13H20N2O B11799725 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine](/img/structure/B11799725.png)
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
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Overview
Description
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and an ethylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: This compound has a similar pyrrolidine moiety but lacks the methoxy and methyl substitutions.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidine moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .
Biological Activity
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, also known by its CAS number 1352519-62-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
- CAS Number : 1352519-62-0
The compound features a pyridine ring substituted with an ethylpyrrolidine moiety and a methoxy group, which may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:
Bacterial Strain | MIC (mg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.0048 | |
Escherichia coli | 0.0195 | |
Bacillus mycoides | 0.0098 | |
Candida albicans | 0.039 |
These results indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. The following table details the antifungal MIC values against selected fungal strains:
The efficacy against these fungi further supports the compound's potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyridine Ring : The presence of the pyridine ring is crucial for interaction with bacterial cell membranes.
- Ethylpyrrolidine Substitution : This moiety may enhance lipophilicity, improving membrane penetration.
- Methoxy Group : Electron-donating groups like methoxy can increase antimicrobial potency by stabilizing the active form of the compound.
Case Studies
A notable case study involved the evaluation of various derivatives of pyridine compounds, including this compound, which demonstrated significant antibacterial effects in vitro. The study highlighted that modifications to the substituents on the pyridine ring could lead to enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3 |
InChI Key |
MMKQKUZRIJAQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=C(C=C2)OC)C |
Origin of Product |
United States |
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